1-(3-Bromophenyl)-3-cyclobutylthiourea

Catalog No.
S13097060
CAS No.
885266-87-5
M.F
C11H13BrN2S
M. Wt
285.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromophenyl)-3-cyclobutylthiourea

CAS Number

885266-87-5

Product Name

1-(3-Bromophenyl)-3-cyclobutylthiourea

IUPAC Name

1-(3-bromophenyl)-3-cyclobutylthiourea

Molecular Formula

C11H13BrN2S

Molecular Weight

285.21 g/mol

InChI

InChI=1S/C11H13BrN2S/c12-8-3-1-6-10(7-8)14-11(15)13-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2,(H2,13,14,15)

InChI Key

VEJGLMYLDHDKPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=S)NC2=CC(=CC=C2)Br

1-(3-Bromophenyl)-3-cyclobutylthiourea is an organic compound with the molecular formula C11H13BrN2S\text{C}_{11}\text{H}_{13}\text{BrN}_{2}\text{S} and a molecular weight of approximately 285.2 g/mol. It features a thiourea functional group, characterized by the presence of a sulfur atom double-bonded to a carbon atom and single-bonded to a nitrogen atom. The compound's structure includes a bromophenyl group, where the bromine atom is attached to the third position of the phenyl ring, and a cyclobutyl group bonded to the thiourea nitrogen.

  • Nucleophilic Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Condensation Reactions: The thiourea can react with aldehydes or ketones to form thiazolidinones through condensation.
  • Decomposition: Under certain conditions, thioureas can decompose to yield isothiocyanates and amines.

The synthesis of 1-(3-Bromophenyl)-3-cyclobutylthiourea typically involves the following steps:

  • Formation of Thiourea: Reacting an appropriate amine (such as cyclobutylamine) with carbon disulfide to form a cyclic thiourea.
  • Bromination: Introducing the bromophenyl group via electrophilic aromatic substitution using bromobenzene and a suitable catalyst or reagent.
  • Purification: The product can be purified through recrystallization or chromatography.

1-(3-Bromophenyl)-3-cyclobutylthiourea has potential applications in:

  • Pharmaceutical Research: As a lead compound in drug discovery due to its biological activity.
  • Chemical Synthesis: As an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Potential use in developing new materials with specific properties.

Studies on the interactions of 1-(3-Bromophenyl)-3-cyclobutylthiourea with biological targets are crucial for understanding its mechanism of action. Research may focus on:

  • Binding Affinity: Investigating how well the compound binds to specific enzymes or receptors.
  • Synergistic Effects: Analyzing interactions with other compounds to enhance therapeutic effects or reduce toxicity.

Several compounds share structural similarities with 1-(3-Bromophenyl)-3-cyclobutylthiourea, including:

Compound NameStructureUnique Features
1-(4-Bromophenyl)-3-cyclobutylthioureaC11H13BrN2SBromine at para position; may exhibit different biological activity.
1-(3-Chlorophenyl)-3-cyclobutylthioureaC11H13ClN2SChlorine instead of bromine; potentially different reactivity and stability.
1-(Phenyl)-3-cyclobutylthioureaC11H14N2SNo halogen substituent; serves as a baseline for comparison of biological activity.

Uniqueness

The unique feature of 1-(3-Bromophenyl)-3-cyclobutylthiourea lies in its specific bromination pattern and cyclobutyl group, which may influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the bromine atom can enhance lipophilicity, potentially affecting its interaction with biological membranes and targets.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

283.99828 g/mol

Monoisotopic Mass

283.99828 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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